molecular formula C17H22N2O4S B2884448 (Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-73-7

(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2884448
CAS RN: 865246-73-7
M. Wt: 350.43
InChI Key: IHSNXJRVMBEJCL-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzo[d]thiazole derivatives are often synthesized through cyclization reactions . For example, 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Aldose Reductase Inhibitors

Compounds related to "(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" have been studied for their potential as aldose reductase inhibitors. Aldose reductase (ALR2) is a key enzyme involved in the diabetic complications, and its inhibition can be beneficial in treating these conditions. The research identified specific iminothiazolidin-4-one acetate derivatives with significant inhibitory potency against ALR2, which could lead to novel drugs for the treatment of diabetic complications (Sher Ali et al., 2012).

Fluorimetric Sensors

Another application involves the use of benzothiazole-based receptors as highly selective fluorimetric sensors for detecting metal ions like Cu2+ and Hg2+ in semi-aqueous media. These sensors operate on an internal charge transfer mechanism, indicating potential applications in environmental monitoring and biochemistry (Yogesh B. Wagh et al., 2015).

Antimicrobial Activities

Compounds structurally related to "(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" have been synthesized and evaluated for their antimicrobial activities. The studies found that benzothiazole-imino-benzoic acid Schiff bases and their metal complexes exhibit good antimicrobial activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents (N. Mishra et al., 2019).

Electroluminescent Device Properties

The research on Zn(II)-chelated complexes based on functionalized benzothiazole derivatives indicates their potential use in white-light emission and electroluminescent devices. These materials exhibit broad emission bands and excellent electron-transport properties, showing promise for application in organic light-emitting diodes (OLEDs) (S. Roh et al., 2009).

DNA-Binding and Antimicrobial Investigation

Research on mononuclear Cu(II) Schiff base complexes derived from similar structures has shown significant DNA-binding and cleavage ability, as well as marked antimicrobial potential. These findings highlight the role of such compounds in biochemical research and therapeutic applications (A. Rambabu et al., 2021).

properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-ethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-6-23-11-7-8-12-13(9-11)24-16(18-15(21)17(2,3)4)19(12)10-14(20)22-5/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNXJRVMBEJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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